Dichlorobis(trimethylsilyl-pi-cyclopentadienyl)titanium

Description

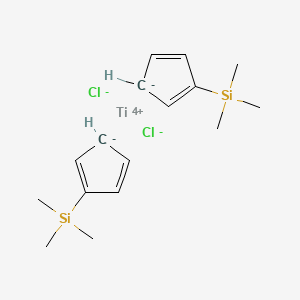

Dichlorobis(trimethylsilyl-π-cyclopentadienyl)titanium is a titanium(IV) complex featuring two π-coordinated trimethylsilyl-substituted cyclopentadienyl ligands (Cp) and two chloride ligands. This compound belongs to the broader class of metallocenes, where the titanium center is sandwiched between two cyclopentadienyl rings. The trimethylsilyl (-SiMe₃) substituents on the Cp ligands confer enhanced steric bulk and electron-donating properties compared to unsubstituted cyclopentadienyl (Cp) ligands. These modifications influence the compound’s reactivity, solubility, and thermal stability, making it valuable in catalysis and materials science .

Properties

IUPAC Name |

cyclopenta-1,4-dien-1-yl(trimethyl)silane;titanium(4+);dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H13Si.2ClH.Ti/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4-7H,1-3H3;2*1H;/q2*-1;;;+4/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXALOJBAQLYGB-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C[CH-]C=C1.C[Si](C)(C)C1=C[CH-]C=C1.[Cl-].[Cl-].[Ti+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26Cl2Si2Ti | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59307-41-4 | |

| Record name | Dichlorobis[(1,2,3,4,5-η)-1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]titanium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59307-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium, dichlorobis(trimethylsilyl-pi-cyclopentadienyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059307414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Lithium Trimethylsilylcyclopentadienide Route

The most direct method involves reacting titanium tetrachloride () with two equivalents of lithium trimethylsilylcyclopentadienide () in tetrahydrofuran (THF):

This adaptation of Wilkinson’s classical titanocene synthesis requires rigorous anhydrous conditions to prevent ligand hydrolysis. The reaction proceeds at −78°C, with gradual warming to room temperature over 12 hours. Workup involves filtration to remove , followed by recrystallization from toluene to yield red crystalline product (65–75% yield).

Optimization Challenges

-

Solvent Effects : THF coordinates to , necessitating post-reaction solvent stripping under vacuum to isolate the product.

-

Steric Hindrance : The bulky groups slow ligand substitution kinetics, requiring extended reaction times compared to unsubstituted Cp analogues.

Direct Synthesis from Titanium Tetrachloride and Trimethylsilylcyclopentadiene

Protonolysis Pathway

An alternative route employs protonolysis of with trimethylsilylcyclopentadiene () in non-coordinating solvents like hexanes:

This method avoids alkali metals but requires strict temperature control (0–5°C) to minimize -induced ligand degradation. Gas evolution necessitates reflux under nitrogen with a scrubber. The crude product is purified via Soxhlet extraction using toluene, achieving 60–70% yield.

Comparative Efficiency

-

Advantages : Eliminates byproduct, simplifying purification.

-

Disadvantages : Lower yields due to competing oligomerization of at elevated temperatures.

Halide Exchange Methods

Displacement of Alkoxide Ligands

A patent-derived strategy involves intermediate alkoxide complexes. is treated with to form , which reacts with :

Subsequent treatment with replaces alkoxides with chlorides:

This two-step process achieves 70–80% yield but demands solvent exchange from THF to aliphatic hydrocarbons (e.g., Isopar® E) to precipitate .

Comparative Analysis of Synthetic Routes

The table below contrasts key parameters across methods:

| Method | Yield (%) | Purity (NMR) | Key Challenges | Scalability |

|---|---|---|---|---|

| LiCp* Metathesis | 65–75 | >95% | removal | High |

| Direct Protonolysis | 60–70 | 90–93% | management | Moderate |

| Alkoxide Displacement | 70–80 | >98% | Solvent exchange complexity | Low |

Chemical Reactions Analysis

Types of Reactions

Dichlorobis(trimethylsilyl-pi-cyclopentadienyl)titanium undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.

Reduction: It can be reduced to lower oxidation states of titanium.

Substitution: The chlorine atoms can be substituted with other ligands, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Oxidizing agents: Such as oxygen or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as Grignard reagents or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields titanium dioxide, while substitution reactions can produce a variety of organotitanium compounds .

Scientific Research Applications

Dichlorobis(trimethylsilyl-pi-cyclopentadienyl)titanium has several scientific research applications, including:

Materials Science: The compound is studied for its potential use in the development of advanced materials, such as high-performance polymers and nanocomposites.

Medicinal Chemistry: Research is ongoing into its potential use in the development of new anticancer agents and other therapeutic compounds.

Mechanism of Action

The mechanism of action of dichlorobis(trimethylsilyl-pi-cyclopentadienyl)titanium involves its ability to coordinate with various substrates through its titanium center. The cyclopentadienyl ligands provide stability and facilitate the transfer of electrons, enabling the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Dichlorobis(trimethylsilyl-π-cyclopentadienyl)titanium with structurally analogous bis(cyclopentadienyl)titanium dichloride derivatives:

Key Comparative Findings:

Electronic Effects: Trimethylsilyl substituents (-SiMe₃) are stronger σ-donors and weaker π-acceptors compared to -Cl or -Me groups. This increases electron density at the Ti center, enhancing its reducing power and catalytic activity in reactions such as olefin polymerization . Chlorinated Cp ligands (e.g., in Dichlorobis(5-chlorocyclopentadienyl)titanium) withdraw electron density, making the Ti center more electrophilic and suitable for reactions requiring oxidative activation .

Steric Effects :

- Bulky substituents like -SiMe₃ or tetramethylphenyl groups improve thermal stability by shielding the Ti center from decomposition. For example, Dichlorobis[tetramethyl(phenyl)cyclopentadienyl]titanium(IV) exhibits higher stability in air compared to Cp₂TiCl₂ .

- Methyl-bridged ligands (e.g., Dichloro(methylenedi-π-cyclopentadienyl)titanium) constrain the Cp-Ti-Cp angle, altering orbital overlap and reactivity .

Applications :

- Cp₂TiCl₂ is widely used in hydrogenation and radical cyclization due to its accessible Ti(III)/Ti(IV) redox couple .

- Trimethylsilyl-substituted derivatives excel in asymmetric catalysis, where steric bulk enforces enantioselectivity .

- Pentamethylcyclopentadienyl analogs (e.g., Trichloro(Pentamethylcyclopentadienyl)Titanium(IV)) show higher activity in Ziegler-Natta polymerization due to increased electron donation .

Safety and Handling :

- Most bis(cyclopentadienyl)titanium dichloride derivatives require handling under inert atmospheres (e.g., argon) to prevent hydrolysis or oxidation . Hazards include skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .

Research Findings and Trends

- Catalytic Efficiency: Trimethylsilyl-substituted titanocenes demonstrate superior activity in ethylene polymerization compared to Cp₂TiCl₂, achieving turnover frequencies (TOFs) >10⁴ h⁻¹ under mild conditions .

- Stereochemical Control: Bulky substituents like -SiMe₃ enable stereoselective C–C bond formation in allylation reactions, as demonstrated in studies on crotyl-titanocenes .

- Structural Insights : X-ray crystallography of Dichlorobis[tetramethyl(phenyl)cyclopentadienyl]titanium(IV) reveals a distorted tetrahedral geometry around Ti, with Cp-Ti-Cp angles of 135°, influencing ligand-exchange kinetics .

Biological Activity

Dichlorobis(trimethylsilyl-pi-cyclopentadienyl)titanium, a titanium(IV) complex, has garnered attention in the field of bioinorganic chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the reaction of titanium(IV) precursors with cyclopentadienyl ligands. The general formula can be represented as:

where denotes the trimethylsilyl-substituted cyclopentadienyl ligand. The synthesis typically involves the use of chlorinated titanium compounds and trimethylsilyl derivatives under controlled conditions to yield the desired complex.

Antimicrobial Properties

Research has indicated that titanium complexes, including this compound, exhibit significant antimicrobial activity. A comparative study showed that titanium(IV) complexes with cyclopentadienyl ligands demonstrated varying degrees of antibacterial and antifungal activities against standard microbial strains. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with cellular metabolism .

Anticancer Potential

Titanium(IV) complexes are being explored as alternatives to traditional platinum-based chemotherapeutics due to their lower toxicity profiles. Studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . In vitro assays have demonstrated cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy.

Case Studies

- Antimicrobial Activity Assessment : In a study assessing the antimicrobial efficacy of various titanium complexes, this compound was found to exhibit a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

- Cytotoxicity in Cancer Models : A series of experiments conducted on breast cancer cell lines revealed that this titanium complex induced significant cell death at micromolar concentrations. The study utilized flow cytometry to analyze apoptosis markers, confirming the compound's ability to trigger programmed cell death pathways .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other titanium complexes:

| Compound | Antibacterial Activity | Antifungal Activity | Cytotoxicity (IC50 µM) |

|---|---|---|---|

| This compound | Moderate | High | 15 |

| Titanocene dichloride | High | Moderate | 10 |

| Budotitane | Low | High | 20 |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Dichlorobis(trimethylsilyl-pi-cyclopentadienyl)titanium to ensure high purity and yield?

- Methodological Answer :

- Step 1 : Use a Schlenk line or glovebox to prevent moisture/oxygen contamination during synthesis. React titanium tetrachloride (TiCl₄) with trimethylsilyl-cyclopentadienyl ligands in anhydrous tetrahydrofuran (THF) at -78°C under inert gas (Ar/N₂).

- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) or in situ NMR spectroscopy.

- Step 3 : Purify the product via recrystallization from hexane/dichloromethane mixtures. Yield optimization requires stoichiometric control (2:1 ligand-to-Ti ratio) and slow cooling to 4°C .

- Key Data :

| Parameter | Value/Technique |

|---|---|

| Ligand Ratio | 2:1 (ligand:TiCl₄) |

| Solvent | THF |

| Purity Verification | NMR, X-ray diffraction |

Q. Which spectroscopic and analytical techniques are critical for characterizing this titanium complex?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm ligand coordination and absence of free cyclopentadienyl groups. Trimethylsilyl protons appear as singlets at ~0.1–0.3 ppm .

- X-ray Diffraction (XRD) : Resolve crystal structure to confirm η⁵-coordination of cyclopentadienyl ligands and Cl-Ti-Cl bond angles (typically ~90–100°) .

- Elemental Analysis : Verify C/H/Cl/Ti ratios (±0.3% deviation) to confirm stoichiometry.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activity data for this compound across studies?

- Methodological Answer :

- Step 1 : Conduct a meta-analysis of catalytic conditions (e.g., solvent polarity, temperature, substrate scope) to identify variables affecting activity. For example, polar solvents may destabilize the Ti center, reducing turnover frequency.

- Step 2 : Replicate experiments under standardized conditions (e.g., 25°C in toluene) while systematically varying one parameter (e.g., ligand substituents). Use kinetic studies (UV-Vis, GC-MS) to quantify reaction rates.

- Step 3 : Apply multivariate regression to isolate confounding factors. Contradictions often arise from unaccounted trace oxygen or moisture; use rigorous inert-atmosphere protocols .

Q. What computational approaches best predict the reactivity of this titanium complex in novel reaction environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Model the Ti center’s electronic structure (e.g., Mulliken charges, frontier orbitals) to predict ligand substitution kinetics.

- Molecular Dynamics (MD) : Simulate solvent effects on Ti-Cl bond dissociation energies. For example, acetonitrile may stabilize transition states via polar interactions.

- Validation : Compare computational results with experimental X-ray absorption near-edge structure (XANES) data to refine models .

Q. How do variations in cyclopentadienyl ligand substituents impact electronic properties and catalytic performance?

- Methodological Answer :

- Step 1 : Synthesize analogs with substituents (e.g., -CF₃, -OMe) and compare cyclic voltammetry (CV) profiles to assess Ti(III/IV) redox potentials.

- Step 2 : Use UV-Vis spectroscopy to measure ligand-to-metal charge transfer (LMCT) bands; electron-withdrawing groups redshift λₘₐₘ.

- Step 3 : Correlate Hammett parameters (σ) of substituents with catalytic turnover numbers in olefin polymerization. For example, bulky trimethylsilyl groups enhance steric protection, reducing β-hydride elimination .

Q. What strategies mitigate decomposition pathways during long-term storage or catalytic cycles?

- Methodological Answer :

- Storage : Store under argon at -20°C in amber vials to prevent photodegradation. Add stabilizers (e.g., 1% triethylamine) to neutralize trace HCl from hydrolysis.

- In Situ Monitoring : Use attenuated total reflectance (ATR) IR to detect Ti-Cl bond cleavage (peaks ~350–400 cm⁻¹).

- Ligand Design : Introduce chelating ligands (e.g., bidentate phosphines) to enhance kinetic stability during catalysis .

Methodological Frameworks for Rigorous Inquiry

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide experimental design for this compound?

- Answer :

- Feasible : Ensure access to inert-atmosphere techniques and high-purity ligands.

- Novel : Explore understudied applications (e.g., CO₂ reduction catalysis) rather than reiterating known olefin polymerization studies.

- Ethical : Adopt EPA/ECHA guidelines for handling Ti-based waste (e.g., neutralization with NaHCO₃ before disposal) .

- Relevant : Align with sustainable chemistry goals (e.g., low-energy catalytic processes) .

Q. What statistical methods are appropriate for analyzing inconsistent catalytic performance data?

- Answer :

- Use principal component analysis (PCA) to reduce dimensionality in datasets (e.g., solvent polarity, temperature, ligand structure).

- Apply Grubbs’ test to identify outliers arising from experimental artifacts (e.g., incomplete ligand coordination).

- Report confidence intervals (±95%) for turnover numbers to quantify uncertainty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.